molecular formula C18H32O2 B1504462 Octadeca-10,12-dienoic acid

Octadeca-10,12-dienoic acid

Cat. No.: B1504462
M. Wt: 280.4 g/mol
InChI Key: GKJZMAHZJGSBKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context and Significance within Conjugated Linoleic Acid Isomerism

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid, an 18-carbon unsaturated fatty acid. hmdb.cawikipedia.org Unlike linoleic acid, where the double bonds are separated by a methylene (B1212753) group, in CLAs, the double bonds are conjugated, meaning they are separated by a single bond. wikipedia.org This structural feature results in up to 28 different possible isomers of CLA. wikipedia.org

Among these, two isomers have been the primary focus of research due to their biological activity and relative abundance in nature: cis-9, trans-11-CLA (also known as rumenic acid) and trans-10, cis-12-octadecadienoic acid (t10,c12-CLA). nih.govresearchgate.net While cis-9, trans-11-CLA is the principal form of CLA found in dietary sources like meat and dairy products from ruminant animals, trans-10, cis-12-CLA is also present in smaller amounts. wikipedia.orgnih.govcambridge.org

The significance of individual CLA isomers lies in their distinct biological effects. wikipedia.orgnih.gov Research has demonstrated that the physiological impacts attributed to CLA are often isomer-specific. hmdb.canih.gov Trans-10, cis-12-CLA, the focus of this article, has been identified as the primary isomer responsible for certain metabolic effects, distinguishing its research profile from that of other CLA isomers. nih.govresearchgate.netcalpoly.edu

Scope of Academic Inquiry into Octadeca-10,12-dienoic Acid Research

Academic inquiry into trans-10, cis-12-octadecadienoic acid has explored its various biological activities, primarily through in-vitro studies and animal models. The research has largely concentrated on its influence on lipid metabolism, body composition, and cellular mechanisms.

Key areas of investigation include:

Effects on Adipocytes and Lipid Metabolism: A significant body of research has focused on the isomer's effects on fat cells (adipocytes). Studies have shown that trans-10, cis-12-CLA can reduce lipid uptake in adipocytes by inhibiting enzymes like lipoprotein lipase (B570770) and stearoyl-CoA desaturase. nih.govresearchgate.netmedchemexpress.com It has also been observed to affect lipid metabolism in liver cells. cambridge.orgresearchgate.net

Impact on Body Composition: Animal studies have suggested that trans-10, cis-12-CLA is the isomer responsible for changes in body composition, including a reduction in body fat mass and an increase in lean body mass. medchemexpress.comontosight.ai

Influence on Gene Expression and Cellular Signaling: The mechanisms behind the observed effects are thought to involve the regulation of gene expression and the modulation of various cellular signaling pathways. medchemexpress.comontosight.ai For instance, research indicates it can reduce the expression of genes for key enzymes involved in milk fat synthesis in lactating animals. calpoly.edumedchemexpress.com

Anti-proliferative Effects: Some in-vitro studies have investigated the anti-proliferative effects of trans-10, cis-12-CLA on various cancer cell lines. researchgate.net This isomer has shown potency against colon cancer cell proliferation and moderate effectiveness against prostate cancer cells in laboratory settings. researchgate.net

Metabolic Effects: Investigations have also explored its impact on broader metabolic health. Some animal studies have reported effects on insulin (B600854) resistance and glucose metabolism. nih.govdiabetesjournals.orgnih.gov For example, in some rodent models, this isomer has been linked to the development of insulin resistance and hepatic steatosis (fatty liver). nih.gov

The table below summarizes some of the key research findings from various studies on trans-10, cis-12-octadecadienoic acid.

Research AreaKey FindingsModel System
Lipid Metabolism Inhibits lipoprotein lipase and stearoyl-CoA desaturase activity, reducing lipid uptake in adipocytes. nih.govresearchgate.netCultured 3T3-L1 adipocytes nih.gov
Body Composition Reduces body fat mass and increases lean body mass. ontosight.aiMice nih.gov
Hepatic Lipid Metabolism Can lead to increased liver weight but decreased triacylglycerol content in some models. cambridge.orgHamsters cambridge.org
Milk Fat Synthesis Potent inhibitor of milk fat synthesis. calpoly.eduLactating animals (cows) calpoly.edu
Cancer Cell Proliferation Exhibits anti-proliferative effects against certain cancer cell lines in vitro. researchgate.netHuman colorectal and prostate cancer cells researchgate.net
Glucose Metabolism May induce insulin resistance and affect glucose homeostasis. nih.govdiabetesjournals.orgMice nih.gov, Obese men diabetesjournals.org

These areas of academic inquiry highlight the compound's distinct biological activities, which are often different from or even opposite to those of the more common cis-9, trans-11 isomer. hmdb.canih.gov

Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

octadeca-10,12-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)

InChI Key

GKJZMAHZJGSBKD-UHFFFAOYSA-N

SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CC=CCCCCCCCCC(=O)O

Origin of Product

United States

Natural Occurrence and Biological Distribution of Octadeca 10,12 Dienoic Acid

Occurrence in Mammalian Systems

In mammals, octadeca-10,12-dienoic acid is primarily associated with ruminant animals and is found in products derived from them.

The digestive systems of ruminant animals, such as cows, sheep, and goats, provide a unique anaerobic environment for microbial fermentation. Within the rumen, a diverse population of bacteria transforms dietary unsaturated fatty acids through a process called biohydrogenation. frontiersin.org Dietary linoleic acid is isomerized by rumen bacteria into various conjugated linoleic acid (CLA) isomers, including this compound. nih.gov

Specifically, certain dietary conditions, such as high-grain feeds, can promote a shift in the biohydrogenation pathway, leading to an increased production of the trans-10, cis-12 CLA isomer. nih.gov The ruminal bacterium Megasphaera elsdenii has been identified as a significant producer of trans-10, cis-12 CLA from linoleic acid. nih.govkoreascience.kr This isomer is an intermediate in the biohydrogenation process that can ultimately lead to stearic acid. As a result of this microbial activity, this compound is incorporated into the muscle and milk fat of the animals. Consequently, dairy products and the meat of ruminants are natural dietary sources of this compound. wikipedia.org

Table 1: Ruminant-Derived Products Containing this compound

Product CategorySpecific ExamplesRole of Ruminant Metabolism
Dairy Products Milk, Butter, CheeseMicrobial biohydrogenation of linoleic acid in the rumen
Ruminant Meat Beef, LambIncorporation of microbially-produced CLA into fat tissues

Distribution in Plant Species

The presence of this compound in the plant kingdom is not widespread and appears to be limited to specific species.

Punica granatum (Pomegranate): Pomegranate seed oil is renowned for its high content of punicic acid, a conjugated linolenic acid (C18:3) isomer. atamanchemicals.comjscimedcentral.comjscimedcentral.com While distinct from this compound (a C18:2 conjugated linoleic acid), some research suggests that the biological effects of punicic acid may be attributable to its metabolic conversion into a conjugated linoleic acid form within the body. plu.mx However, this compound itself is not a primary native component of pomegranate seed oil. nih.gov

Leucosceptrum canum: Scientific databases have reported the presence of 10,12-octadecadienoic acid in the plant Leucosceptrum canum. nih.gov

Colocasia antiquorum and Colocasia esculenta (Taro): Analysis of the fatty acid composition of Colocasia esculenta has identified the presence of oleic acid, stearic acid, n-capric acid, and heptadecanoic acid. researchgate.net In tubers of the related Colocasia antiquorum infected with the fungus Ceratocystis fimbriata, an antifungal compound identified as 9,12,13-trihydroxy-(E)-10-octadecenoic acid has been found. penpublishing.net However, the direct identification of this compound in these species has not been documented in available research.

Table 2: Presence of this compound in Specific Plants

Botanical SourcePresence of this compoundRelated Fatty Acids Identified
Punica granatum Not directly identified as a primary componentRich in Punicic Acid (a conjugated C18:3 acid) atamanchemicals.comjscimedcentral.com
Leucosceptrum canum Reported as present nih.govNot specified
Colocasia antiquorum Not reported9,12,13-trihydroxy-(E)-10-octadecenoic acid (in infected tubers) penpublishing.net
Colocasia esculenta Not reportedOleic acid, Stearic acid, n-capric acid, Heptadecanoic acid researchgate.net

Microbial Production and Bioconversion Contexts

Beyond the rumen, various free-living microorganisms are capable of synthesizing this compound from linoleic acid. This bioconversion is a notable characteristic of certain gut-dwelling and food-associated bacteria.

Strains of Lactic Acid Bacteria (LAB), such as Lactobacillus plantarum, have been shown to produce a mixture of CLA isomers, including trans-10, cis-12-octadecadienoic acid, from ricinoleic acid found in castor oil. sharif.edu Other species, like Lactobacillus fermentum, can also generate various isomers of octadecenoic acid. rjptonline.org

Several species within the Bifidobacterium genus, which are common inhabitants of the human gut, are also known to produce CLA. nih.govresearchgate.net For instance, some Bifidobacterium breve strains can synthesize cis-9, trans-11 CLA and trans-9, trans-11 CLA from linoleic acid. nih.govnih.gov Furthermore, certain bifidobacteria can convert the trans-10, cis-12 CLA isomer into other forms, such as trans-9, trans-11 CLA, demonstrating a complex metabolic network for CLA bioconversion. tandfonline.com This microbial production in the gastrointestinal tract is a source of CLA for the host. nih.gov

Biosynthesis and Enzymatic Pathways of Octadeca 10,12 Dienoic Acid

Endogenous Formation Pathways from Precursors (e.g., Linoleic Acid)

The primary precursor for the endogenous formation of octadeca-10,12-dienoic acid is linoleic acid, an 18-carbon omega-6 fatty acid with double bonds at the 9th and 12th positions ((9Z,12Z)-octadeca-9,12-dienoic acid). wikipedia.orgnist.gov The conversion process involves the isomerization of the double bond system from a non-conjugated to a conjugated arrangement. This transformation is catalyzed by a series of enzymes that activate and rearrange the fatty acid structure.

Lipoxygenases (LOXs) are key enzymes that initiate the conversion of polyunsaturated fatty acids like linoleic acid. wikipedia.org These enzymes catalyze the insertion of molecular oxygen into the fatty acid backbone. mdpi.com Specifically, LOX abstracts a hydrogen atom from the C-11 position of linoleic acid, which is a doubly allylic carbon, leading to the formation of a radical intermediate. mdpi.com Oxygen is then added to form a hydroperoxy fatty acid (HPODE). Depending on the specific lipoxygenase, this can result in various isomers, including 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE). wikipedia.orgresearchgate.net The formation of a 9-HPODE intermediate is a crucial first step that positions a double bond at C-10, setting the stage for subsequent isomerization to form the 10,12-diene system.

Following the formation of hydroperoxide intermediates by lipoxygenase, linoleate (B1235992) hydroperoxide isomerases can act upon these molecules. These enzymes catalyze the conversion of the hydroperoxy group and the rearrangement of the double bonds. Some food-derived lactobacilli, for instance, possess a multi-component linoleate isomerase complex that can convert linoleic acid into conjugated isomers. nih.govnih.gov This process can involve intermediates such as 10-hydroxy-cis-12-octadecenoic acid and 10-oxo-cis-12-octadecenoic acid, which are subsequently converted to the final conjugated dienoic acid. nih.gov The isomerase facilitates the shift of the double bond from the C-9 position to form a conjugated system with the C-12 double bond, resulting in the 10,12-octadecadienoic acid structure.

Bio-hydrogenation is a significant pathway for the formation of conjugated linoleic acid isomers, particularly within the rumen of ruminant animals. nih.gov Rumen microorganisms possess enzymatic machinery capable of isomerizing and hydrogenating unsaturated fatty acids. nih.gov The biohydrogenation of linoleic acid is a multi-step process that begins with isomerization to a conjugated diene, which is then subjected to a series of reduction (hydrogenation) steps. nih.gov Incubations of linoleic acid with bovine rumen fluid have shown a time-dependent accumulation of various geometric isomers of Δ10,12 CLA. helsinki.fi This indicates that microbial enzymes first catalyze the isomerization of the cis-9 double bond to create the 10,12-conjugated system before subsequent hydrogenation reactions occur. helsinki.fi This process is a key source of diverse CLA isomers, including this compound, found in ruminant-derived food products. nih.gov

Microbial Biosynthetic Routes and Strain Specificity

Several microorganisms are known to produce derivatives of this compound or related conjugated fatty acids from linoleic acid. The specific products often depend on the microbial strain and its unique enzymatic pathways.

Lactobacillus plantarum : Strains of this bacterium, often found in food products, are efficient producers of conjugated linoleic acid. Lactobacillus plantarum ZS2058, for example, converts over 50% of linoleic acid to c9,t11-CLA and t9,t11-CLA, utilizing a pathway that involves 10-hydroxy and 10-oxo intermediates. nih.gov

Pseudomonas aeruginosa : The PR3 strain of this bacterium can convert linoleic acid into various isomeric trihydroxy-octadecenoic acids, demonstrating its capacity to oxygenate and modify the fatty acid chain. usda.gov

Agaricus blazei : The mycelia of this edible mushroom produce (9R,10E,12Z)-9-acetoxythis compound, an acetylated derivative of the core compound. nii.ac.jp

Stenotrophomonas nitritireducens : This bacterium can produce 10-hydroxy-12,15(Z,Z)-octadecadienoic acid from α-linolenic acid, showcasing its ability to hydrate a double bond at the C-10 position. nih.gov

Table 1: Examples of Microbial Strains and their Octadecanoid Products

Microbial Strain Precursor Key Product(s)
Lactobacillus plantarum ZS2058 Linoleic Acid c9,t11-CLA, t9,t11-CLA, 10-hydroxy/oxo intermediates nih.gov
Pseudomonas aeruginosa PR3 Linoleic Acid Isomeric 9,10,13-trihydroxy-11E(10E)-octadecenoic acids usda.gov
Agaricus blazei Linoleic Acid (9R,10E,12Z)-9-acetoxythis compound nii.ac.jp
Stenotrophomonas nitritireducens α-Linolenic Acid 10-hydroxy-12,15(Z,Z)-octadecadienoic acid nih.gov

Chemical and Chemoenzymatic Synthesis Strategies for Specific Isomers

The precise synthesis of specific geometric isomers of this compound is crucial for studying their biological activities. Both purely chemical and combined chemoenzymatic approaches have been developed to achieve this.

A reported chemical synthesis for the (Z,Z)-octadeca-10,12-dienoic acid isomer involves a multi-step process. agriculturejournals.czresearchgate.net The key steps include the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol to create an enyne system. researchgate.net This is followed by a stereoselective hydrogenation of the triple bond to form the second Z-double bond, yielding (Z,Z)-octadeca-10,12-dienol. agriculturejournals.czresearchgate.net The final step is the oxidation of the alcohol to the corresponding carboxylic acid. researchgate.net

Chemoenzymatic strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis to produce specific stereoisomers. mdpi.com For instance, lipoxygenases can be used to create specific hydroperoxide intermediates from linoleic acid in high yield. mdpi.com These biologically produced intermediates can then be chemically converted to the desired final product. This approach leverages the high stereospecificity of enzymes to overcome challenges in controlling stereochemistry through purely chemical means.

Metabolism and Catabolism of Octadeca 10,12 Dienoic Acid

Formation of Oxygenated Metabolites (Oxylipins)

The initial and pivotal step in the metabolism of octadeca-10,12-dienoic acid is the introduction of oxygen to form various oxygenated derivatives. This process is primarily carried out by lipoxygenases (LOXs) and cyclooxygenases (COXs), leading to the generation of hydroperoxy, hydroxy, and oxo derivatives.

The enzymatic oxygenation of polyunsaturated fatty acids by lipoxygenases results in the formation of hydroperoxy derivatives. oup.com Specifically, linoleate (B1235992) 9-lipoxygenase (9-LOX) catalyzes the oxygenation of linoleic acid to its corresponding 9-hydroperoxy derivative. researchgate.net Similarly, cyclooxygenases (COX-1 and COX-2) can metabolize linoleic acid to predominantly 9(R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9(R)-HpODE) and smaller quantities of the 9(S)-HpODE stereoisomer. wikipedia.org These hydroperoxides are often unstable and serve as precursors for other oxylipins. researchgate.net

The hydroperoxy derivatives formed in the initial step are rapidly reduced to their more stable hydroxy counterparts. In cellular environments, hydroperoxy-octadecadienoic acids (HpODEs) are efficiently converted to hydroxy-octadecadienoic acids (HODEs). nih.gov For instance, 9-HpODE is reduced to 9-hydroxyoctadecadienoic acid (9-HODE). wikipedia.org This conversion can occur via glutathione-dependent peroxidases. nih.gov Human umbilical vein endothelial cells have been shown to convert linoleic acid into both 9-HODE and 13-HODE. nih.gov

The metabolic cascade continues with the oxidation of hydroxy derivatives to form oxo (or keto) derivatives. 9-HODE can be further metabolized to 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxo-ODE). wikipedia.org This oxidation of the allylic hydroxyl group of 9-HODE leads to the formation of the corresponding ketone. caymanchem.com These oxidized metabolites of linoleic acid, including 9-oxo-ODE, are collectively referred to as OXLAMs (oxidized linoleic acid metabolites) and have been implicated in various biological signaling pathways. wikipedia.org

Enzyme Systems Involved in Metabolite Biotransformation (e.g., Hydroxy-fatty-acid dehydrogenase)

The biotransformation of this compound metabolites is orchestrated by specific enzyme systems. A key enzyme in the conversion of hydroxy fatty acids to their oxo derivatives is hydroxy-fatty-acid dehydrogenase. nih.gov This class of enzymes catalyzes the dehydrogenation of the hydroxyl group. For example, the conversion of 13-hydroxyoctadecadienoic acid (13-HODE) to 13-oxooctadecadienoic acid is carried out by an NAD+-dependent 13-HODE dehydrogenase, which has also been shown to act on 9-HODE. nih.govnih.gov The characteristics of this enzyme suggest it is distinct from alcohol dehydrogenase, diol dehydrogenase, or prostaglandin (B15479496) dehydrogenase. nih.gov In some bacteria, a novel dehydrogenase with a preference for fatty acids with an internal hydroxy group has been characterized, which is involved in the generation of oxo fatty acids from hydroxy fatty acids. kyoto-u.ac.jp

Downstream Metabolic Fates and Intermediates

Following their formation, the oxygenated metabolites of this compound can undergo further metabolic processing, influencing cellular lipid metabolism and signaling. One of the primary catabolic pathways for fatty acids and their derivatives is beta-oxidation. This process breaks down fatty acid molecules in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgaocs.org

Research on HepG2 cells has shown that 9-HODE can influence mitochondrial metabolism, leading to an increase in triglyceride levels and affecting the expression of genes involved in fatty acid uptake and synthesis. nih.govmendeley.com Specifically, 9-HODE has been found to increase the expression of genes such as CD36, FASN, PPARγ, and FoxA2, which are associated with lipid uptake and production. nih.gov These findings suggest that the downstream effects of this compound metabolites can significantly impact cellular lipid homeostasis.

Molecular Mechanisms of Biological Activity

Interaction with Nuclear Receptors and Transcriptional Regulation (e.g., PPARα Activation)

A primary mechanism through which octadeca-10,12-dienoic acid and its related compounds exert their effects is by acting as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov These receptors are ligand-dependent transcription factors that, upon activation, regulate the expression of target genes involved in numerous physiological processes. nih.gov

One specific isomer, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), derived from tomatoes, has been identified as a potent agonist for PPARα. nih.gov Activation of PPARα is a critical step in regulating lipid metabolism. nih.govmdpi.com When 9-oxo-ODA binds to PPARα, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. mdpi.comnih.gov This interaction initiates the transcription of genes involved in fatty acid oxidation. nih.gov

Research in mouse primary hepatocytes has demonstrated that 9-oxo-ODA significantly increases the mRNA expression levels of PPARα target genes. nih.gov This transcriptional activation enhances the cellular capacity for breaking down fatty acids, a key function of PPARα, which is abundantly expressed in tissues with high rates of fatty acid oxidation like the liver. nih.govmdpi.com Similarly, another derivative, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), also activates PPARα and induces the expression of its target genes in hepatocytes. nih.gov The activation of PPARα by these compounds is a key molecular switch that shifts cellular metabolism towards lipid catabolism. frontiersin.org

The interaction is not limited to PPARα. Fatty acids and their derivatives can act as natural ligands for all three PPAR isotypes (α, β/δ, and γ), as well as other nuclear receptors like the Retinoid X Receptor (RXR), which often forms heterodimers with PPARs to regulate gene transcription. nih.govmdpi.compsu.edu This broad interaction capability allows these fatty acids to influence a wide array of metabolic and inflammatory pathways through transcriptional regulation.

Modulation of Cellular Differentiation Processes (e.g., Inhibition of Adipocyte Differentiation)

This compound and related polyunsaturated fatty acids can significantly influence cellular differentiation, most notably by inhibiting adipogenesis, the process by which preadipocytes differentiate into mature fat cells (adipocytes). nih.govresearchgate.net This anti-adipogenic effect is mediated by the downregulation of key adipogenic transcription factors. nih.gov

The process of adipocyte differentiation is tightly controlled by a cascade of transcription factors, including CCAAT/enhancer-binding proteins (C/EBPα and C/EBPβ), sterol-regulatory element binding protein-1c (SREBP-1c), and PPARγ. nih.govmdpi.commdpi.com PPARγ is considered a master regulator of this process. mdpi.comnih.gov Studies have shown that treatment of 3T3-L1 preadipocytes with certain omega-3 fatty acids leads to a marked suppression of adipocyte differentiation and lipid accumulation. nih.gov This is achieved by down-regulating the mRNA levels of PPARγ, C/EBPα, C/EBPβ, and SREBP-1c. nih.gov By reducing the expression of these critical transcription factors, the entire downstream program of adipogenesis is halted. mdpi.com

Consequently, the expression of genes associated with lipid accumulation and mature adipocyte function is also decreased. These include genes for adipocyte fatty-acid binding protein (AP2), fatty acid synthase (FAS), and lipoprotein lipase (B570770) (LPL), among others. nih.gov The net result is a reduction in the formation of mature, lipid-filled adipocytes, which has implications for adipose tissue mass. mdpi.commdpi.com

Influence on Gene Expression and Cellular Signaling Pathways

The biological activity of this compound is deeply rooted in its ability to modulate a variety of cellular signaling pathways and influence the expression of numerous genes. These pathways govern critical cellular processes such as inflammation, oxidative stress, and lipid metabolism. mdpi.com

Derivatives of this compound have demonstrated significant anti-inflammatory effects by targeting key signaling pathways that orchestrate the inflammatory response. nih.govresearchgate.net One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govmdpi.com In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB transcription factor is activated and translocates to the nucleus, where it drives the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-1β. nih.gov

The compound (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has been shown to inhibit LPS-induced inflammation in macrophage cells. nih.govresearchgate.net It achieves this by preventing the nuclear translocation of the NF-κB p65 subunit, thereby blocking the transcription of its target genes. nih.govmdpi.com Furthermore, 13-KODE also suppresses the activation of mitogen-activated protein kinases (MAPKs), another crucial set of signaling molecules that regulate inflammation. nih.govmdpi.com

Another related compound, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has been shown to suppress inflammatory bowel disease in mice by modulating G-protein coupled receptor (GPCR) signaling and the NF-E2-related factor 2 (NRF2) pathway, which is involved in both antioxidant and anti-inflammatory responses. frontiersin.org These findings highlight the ability of these fatty acids to intervene at multiple points within inflammatory signaling cascades to dampen the inflammatory response. nih.gov

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is intertwined with inflammation. nih.govnih.gov Oxidized metabolites of linoleic acid, including hydroxy-octadecadienoic acids (HODEs), are linked to oxidative stress. nih.gov Compounds derived from this compound can modulate the cellular response to this stress.

The compound 13-KODE has been shown to significantly reduce the LPS-induced production of ROS in macrophage cells. nih.govresearchgate.net A key mechanism for this antioxidant effect is the activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com By increasing the expression of Nrf2 and its target gene HO-1, 13-KODE enhances the cell's endogenous antioxidant defenses, thereby mitigating oxidative damage. nih.govmdpi.com This demonstrates a direct link between this fatty acid derivative and the activation of cellular pathways designed to combat oxidative stress. nih.gov

As an activator of PPARα, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) plays a significant role in regulating lipid metabolism at the molecular level. nih.gov Its actions lead to a decrease in triglyceride accumulation in hepatocytes. nih.gov This effect is a direct result of the PPARα-mediated transcriptional upregulation of genes involved in fatty acid catabolism, including those for fatty acid uptake, mitochondrial transport, and β-oxidation. nih.govfrontiersin.org

Molecular-Level Antitumor Mechanisms (e.g., Inhibition of Proliferation, Nuclear Division, and Cellular DNA Synthesis in specific cell lines)

Various forms of this compound have been investigated for their antitumor properties, revealing several molecular mechanisms through which they can inhibit cancer cell growth and survival. nih.govnih.govnih.gov

One prominent mechanism is the inhibition of cell proliferation. The compound 9-oxo-octadecadienoic acids (9-oxo-ODAs) have been shown to suppress the proliferation of human cervical cancer cells. nih.gov This is achieved by downregulating the expression of cyclin-dependent kinase 1 (CDK1) and oncoproteins from the Human Papillomavirus (HPV E6 and E7), which are critical for the proliferation of these cancer cells. nih.gov The suppression of these key proteins leads to a slowdown of the cell cycle and an induction of apoptosis (programmed cell death). nih.gov

In human ovarian cancer (HRA) cells, 9-Oxo-(10E,12E)-octadecadienoic acid induces apoptosis via the mitochondrial pathway. nih.gov This involves the dissipation of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, a downregulation of the anti-apoptotic protein Bcl-2, and an upregulation of the pro-apoptotic protein Bax. nih.gov These events culminate in the activation of caspases (caspase-3/7), leading to intracellular DNA fragmentation and cell death. nih.gov

Furthermore, in breast cancer stem cells (BCSCs), the compound 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE) has been found to attenuate stemness and suppress proliferation. nih.gov It achieves this by decreasing the expression of the c-myc gene, a critical factor for the survival and maintenance of cancer stem cells. nih.gov By targeting c-Myc, 13-Oxo-ODE can induce the death of these highly resilient cancer cells. nih.gov These findings illustrate that this compound and its derivatives can combat cancer through multiple molecular avenues, including cell cycle arrest, induction of apoptosis, and targeting of cancer stem cell survival pathways. nih.govnih.govnih.gov

Interactive Data Tables

Table 1: Effects of this compound Derivatives on Gene and Protein Expression

Compound Cell Line Target Gene/Protein Effect Biological Outcome
9-oxo-ODA Mouse Primary Hepatocytes PPARα target genes Upregulation Increased fatty acid oxidation nih.gov
13-KODE RAW 264.7 Macrophages NF-κB (p65) Inhibition of nuclear translocation Reduced inflammation nih.govmdpi.com
13-KODE RAW 264.7 Macrophages Nrf2, HO-1 Upregulation Enhanced antioxidant response nih.gov
9-oxo-ODAs Human Cervical Cancer Cells CDK1, HPV E6/E7 Downregulation Inhibition of proliferation nih.gov
9-Oxo-(10E,12E)-octadecadienoic acid Human Ovarian Cancer (HRA) Cells Bcl-2 / Bax Decreased / Increased Ratio Induction of apoptosis nih.gov
13-Oxo-ODE Breast Cancer Stem Cells c-Myc Downregulation Suppression of cancer stemness nih.gov

Table 2: Summary of Molecular Mechanisms by Pathway

Pathway Compound Derivative Key Molecular Interaction Resulting Cellular Effect
Nuclear Receptor Signaling 9-oxo-ODA Agonist of PPARα nuclear receptor Transcriptional activation of metabolic genes nih.gov
Cell Differentiation Polyunsaturated fatty acids Downregulation of PPARγ and C/EBPα Inhibition of adipocyte differentiation nih.gov
Inflammatory Response 13-KODE Inhibition of NF-κB and MAPK signaling Decreased production of pro-inflammatory cytokines nih.govmdpi.com
Oxidative Stress Response 13-KODE Activation of Nrf2/HO-1 pathway Reduction of reactive oxygen species nih.gov
Lipid Metabolism 9-oxo-ODA Upregulation of fatty acid oxidation genes Decreased triglyceride accumulation nih.gov
Antitumor Activity 9-oxo-ODAs, 13-Oxo-ODE Downregulation of oncoproteins (e.g., c-Myc) Inhibition of cancer cell proliferation and survival nih.govnih.gov

Enzyme Modulation and Inhibition Profiles (e.g., Acetyl-CoA Carboxylase Inhibition)

This compound and its derivatives exhibit significant modulatory effects on key enzymes involved in lipid metabolism. A notable target is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis.

Research has demonstrated that specific oxidized derivatives of this compound are potent inhibitors of ACC. A study focusing on a methanol extract of red pepper identified (E,E)- and (E,Z)-9-oxo-octadeca-10,12-dienoic acids as the active principles responsible for strong ACC inhibition. These compounds displayed impressive inhibitory activity, with IC50 values of 1.4 x 10⁻⁶ M and 1.5 x 10⁻⁶ M, respectively. This potency is nearly sixty times higher than that of common fatty acids like linoleic and palmitic acids.

In addition to direct enzyme inhibition, derivatives of this compound also function as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial nuclear receptors in the regulation of lipid and glucose homeostasis. Specifically, 9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), found in tomatoes, has been identified as a powerful agonist of PPARα. This activation of PPARα leads to an increase in the expression of its target genes, which are involved in fatty acid oxidation. By promoting the breakdown of fatty acids, this compound helps to decrease the accumulation of triglycerides in hepatocytes.

The table below summarizes the inhibitory effects of this compound derivatives on Acetyl-CoA Carboxylase.

CompoundTarget EnzymeIC50 Value (M)Source
(E,E)-9-oxo-octadeca-10,12-dienoic acidAcetyl-CoA Carboxylase1.4 x 10⁻⁶Red Pepper
(E,Z)-9-oxo-octadeca-10,12-dienoic acidAcetyl-CoA Carboxylase1.5 x 10⁻⁶Red Pepper
Linoleic AcidAcetyl-CoA Carboxylase8.9 x 10⁻⁵-
Palmitic AcidAcetyl-CoA Carboxylase8.3 x 10⁻⁵-

Role in Lipid Peroxidation Mechanisms and Cellular Homeostasis

This compound, as a conjugated linoleic acid (CLA), plays a multifaceted role in the processes of lipid peroxidation and the maintenance of cellular homeostasis. The effects can appear contradictory, as evidence suggests both pro-oxidant and antioxidant activities depending on the biological context.

On one hand, some studies indicate that CLA supplementation can induce both non-enzymatic and enzymatic lipid peroxidation in vivo. portlandpress.comportlandpress.comnih.gov This is attributed to the conjugated double bond structure, which can be susceptible to oxidation. portlandpress.comportlandpress.com The increased lipid peroxidation may be a contributing factor to some of the reported biological effects of CLA. portlandpress.comportlandpress.com

The influence of this compound on cellular homeostasis is significantly linked to its ability to activate PPARs. As mentioned previously, the derivative 9-oxo-10(E),12(E)-octadecadienoic acid is a potent PPARα agonist. nih.gov PPARα is a key transcriptional regulator of genes involved in lipid catabolism. mdpi.com Its activation in the liver enhances fatty acid uptake and oxidation, thereby reducing the accumulation of cellular triglycerides. nih.gov This mechanism is crucial for maintaining lipid homeostasis and preventing conditions like hepatic steatosis.

Furthermore, different isomers of CLA and their metabolites can have distinct effects on cellular processes. The trans-10,cis-12 isomer, in particular, has been shown to affect lipid metabolism by reducing the uptake of lipids in adipocytes. researchgate.net While both the cis-9,trans-11 and trans-10,cis-12 isomers appear to be biologically active, they can be metabolized differently and impact cellular functions through varied pathways, including effects on insulin (B600854) sensitivity and immune responses. nih.gov The intricate balance of these actions underscores the compound's complex role in modulating cellular health and disease.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of octadeca-10,12-dienoic acid, allowing for its separation from complex mixtures of other fatty acids and lipids. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most utilized techniques, each offering distinct advantages for the analysis of this conjugated linoleic acid (CLA) isomer.

HPLC is a powerful technique for the separation of fatty acids in their non-derivatized form, preserving their original structure. It is particularly useful for separating geometric isomers of this compound.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed method for the analysis of various lipids and fatty acids. mdpi.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For fatty acid analysis, C18 columns are common. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. While highly effective for separating fatty acids with different chain lengths and degrees of unsaturation, separating positional and geometric isomers of conjugated linoleic acids like this compound can be challenging and often requires optimized conditions or coupling with other techniques.

A study on the analysis of 15 carotenoids utilized an optimized RP-HPLC method with a Suplex pKb-100 HPLC column and a gradient mobile phase of acetonitrile, tert-butyl-methyl ether, and water. nih.gov While this study focused on carotenoids, the principles of optimizing RP-HPLC methods are applicable to other lipid-soluble compounds like this compound. The development of a robust method often involves careful selection of the column and mobile phase to achieve sufficient chromatographic separation. nih.gov

Silver ion high-performance liquid chromatography (Ag+-HPLC) is a specialized and highly effective technique for the separation of unsaturated fatty acid isomers, including the geometric and positional isomers of CLA. nih.gov The separation mechanism is based on the formation of reversible charge-transfer complexes between silver ions incorporated into the stationary phase and the π-electrons of the double bonds in the fatty acids. aocs.org The stability of these complexes is influenced by the number, position, and configuration (cis/trans) of the double bonds.

This technique has successfully separated complex mixtures of CLA isomers into three distinct groups based on the geometry of their conjugated double-bond system: trans,trans, cis,trans or trans,cis, and cis,cis. nih.gov Furthermore, Ag+-HPLC can separate individual positional isomers within each of these geometric groups. nih.gov For instance, the identity of two major positional isomers, Δ8,10- and Δ11,13-octadecadienoic acids, which were not previously resolved chromatographically, were confirmed using Ag+-HPLC followed by further spectroscopic analysis. nih.gov The power of this method has been demonstrated in differentiating the isomeric distribution patterns in biological samples from animals fed CLA-containing diets and in commercial cheese products. nih.gov

Parameter Description Reference
Technique Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) nih.gov
Principle Reversible complex formation between silver ions and π-electrons of double bonds. aocs.org
Application Separation of geometric (cis/trans) and positional isomers of Conjugated Linoleic Acid (CLA). nih.gov
Separation Groups trans,trans, cis/trans, cis,cis configurations. nih.gov

Gas chromatography is a cornerstone technique for the analysis of fatty acids, prized for its high resolution and sensitivity. For GC analysis, fatty acids like this compound are typically converted to their more volatile methyl ester derivatives (FAMEs).

GC-based methods are invaluable for identifying bioactive compounds in various extracts. thepharmajournal.com It is a proven and valuable method for analyzing non-polar components, fatty acids, volatile essential oils, lipids, and alkaloids. thepharmajournal.com When coupled with a mass spectrometer, GC-MS allows for both the separation of compounds based on their retention time and their identification based on their unique mass fragmentation patterns. thepharmajournal.com

Gas-liquid chromatography (GLC) is a subtype of GC where the stationary phase is a liquid coated on a solid support. Capillary GLC, with its long columns and thin film of stationary phase, offers exceptional resolution for separating complex mixtures of FAMEs.

A detailed analysis of octadecenoic and octadecadienoic acid isomers produced during the catalytic hydrogenation of linoleic acid was performed using capillary GLC. dss.go.th This study utilized a capillary column coated with isocyanopropyl trisilphenylene siloxane (TC-70), which provided well-resolved peaks of various isomers, including conjugated dienoic isomers. dss.go.th The ability to separate closely related isomers is crucial for accurately profiling the fatty acid composition of a sample.

GLC Analysis of Octadecadienoic Acid Isomers
Instrumentation Capillary Gas-Liquid Chromatography
Column Type Isocyanopropyl trisilphenylene siloxane (TC-70)
Sample Preparation Conversion to Fatty Acid Methyl Esters (FAMEs)
Application Separation of positional and geometric isomers of octadecadienoic acid.
Reference dss.go.th

Gas Chromatography (GC)

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. It is almost always coupled with a chromatographic separation technique, such as GC-MS or LC-MS. The mass spectrometer ionizes the analyte and then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition.

In GC-MS analysis, the fragmentation pattern of a molecule is highly reproducible and acts as a chemical fingerprint, allowing for confident identification of compounds like this compound in complex samples. thepharmajournal.com Tandem mass spectrometry (MS/MS) provides even greater structural detail by selecting a specific parent ion, fragmenting it further, and analyzing the resulting daughter ions. The fragmentation patterns can help in determining the position of double bonds and other structural features. For example, the fragmentation pattern of hydroxy fatty acids derived from linoleic acid has been characterized using MS/MS, demonstrating the power of this technique in identifying specific isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the precise determination of double bond position and geometry in fatty acid isomers. researchgate.net Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each nucleus in the molecule.

¹H-NMR spectroscopy is highly effective for distinguishing between different CLA isomers. The chemical shifts and coupling constants of the olefinic protons are particularly diagnostic. In the this compound structure, the four protons on the conjugated double bonds (at carbons 10, 11, 12, and 13) give rise to complex signals in the range of 5.3 to 6.4 ppm.

A key feature is the differentiation between the "inner" protons (H-11 and H-12) and the "outer" protons (H-10 and H-13). The inner protons are typically shifted further downfield compared to the outer ones. aocs.org Furthermore, the geometry of the double bonds has a significant effect, with protons on trans double bonds generally appearing at a lower field (higher ppm) than those on cis double bonds. aocs.org The signals from allylic protons (at C-9 and C-14) also provide valuable structural information.

The following table summarizes the expected chemical shifts for the olefinic and allylic protons of a representative isomer, trans-10,cis-12-octadecadienoic acid.

Proton PositionExpected Chemical Shift (ppm)Multiplicity
H-10~5.6-5.7Multiplet
H-11~6.3-6.4Multiplet
H-12~5.9-6.0Multiplet
H-13~5.3-5.4Multiplet
H-9, H-14 (Allylic)~2.1-2.2Multiplet

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is sensitive to its local electronic environment. For this compound, the key signals are the carboxyl carbon (C-1), the four sp²-hybridized olefinic carbons (C-10, C-11, C-12, C-13), and the various sp³-hybridized carbons of the aliphatic chain. The olefinic carbons resonate in a characteristic window (approximately 125-135 ppm), and their precise chemical shifts are highly dependent on the isomer's specific geometry, making ¹³C-NMR a valuable tool for isomer identification. researchgate.netfao.org

Carbon PositionExpected Chemical Shift Range (ppm)
C-1 (Carboxyl)179 - 181
C-10, C-11, C-12, C-13 (Olefinic)125 - 135
C-2, C-333 - 35
C-9, C-14 (Allylic)30 - 33
Aliphatic Chain (-CH₂-)22 - 32
C-18 (Terminal Methyl)~14

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu A COSY spectrum would reveal correlations between the olefinic protons H-10/H-11, H-11/H-12, and H-12/H-13, as well as between the allylic protons (H-9, H-14) and their neighbors, allowing for the entire proton spin system to be traced. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. sdsu.edu It is used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the olefinic proton signals to the correct olefinic carbon signals. chemsociety.org.ng

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is often used in conjunction with ¹³C-NMR to determine the multiplicity of each carbon atom (i.e., whether it is a CH, CH₂, or CH₃ group), which is crucial for assigning the numerous methylene (B1212753) signals in the aliphatic chain. chemsociety.org.ngmagritek.com

Infrared (IR) Spectroscopy for Functional Group and Isomerism Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying functional groups and providing information about the stereochemistry of double bonds. The IR spectrum of this compound displays characteristic absorption bands for a carboxylic acid.

Crucially, IR spectroscopy can distinguish conjugated diene isomers from their non-conjugated counterparts and can also differentiate between geometric isomers. The most diagnostic region for CLAs is between 900 and 1000 cm⁻¹. Conjugated dienes with a cis,trans or trans,cis configuration exhibit a characteristic doublet of absorption bands. mdpi.com Specifically, the out-of-plane =C-H bending vibration for the trans portion of the conjugated system gives a strong, sharp absorption band near 984-988 cm⁻¹. researchgate.net This peak, often accompanied by a weaker band around 944-946 cm⁻¹, is a clear indicator of a trans,cis conjugated system, distinguishing it from cis,cis non-conjugated isomers (which lack bands in this region) and trans,trans conjugated isomers (which typically show a single strong band around 967 cm⁻¹). researchgate.netmdpi.com

The table below lists the primary IR absorption bands for this compound.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group / Feature
2800 - 3300O-H StretchCarboxylic Acid
2922 - 2960C-H Asymmetric/Symmetric StretchAlkyl Chain (-CH₂, -CH₃)
~1710C=O StretchCarboxylic Acid Dimer
~986=C-H Bend (Out-of-plane)trans double bond in a conjugated system
~944=C-H Bend (Out-of-plane)cis double bond in a conjugated system

Ultraviolet (UV) Spectrophotometry for Conjugated Diene Detection

Ultraviolet (UV) spectrophotometry is a valuable technique for the detection and quantification of compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. The conjugated diene system (–C=C–C=C–) in this compound acts as a chromophore, making it suitable for UV analysis. libretexts.org

In molecules with conjugated π systems, the energy gap for π → π* electronic transitions is smaller compared to isolated double bonds. libretexts.org This results in the absorption of light at longer wavelengths. libretexts.orgrutgers.edu For instance, while a simple alkene like ethene absorbs at 165 nm, the conjugated diene 1,3-butadiene absorbs at a longer wavelength of 217 nm. libretexts.org As the extent of conjugation increases, the wavelength of maximum absorbance (λmax) shifts to even longer wavelengths (a bathochromic shift). rutgers.edu

The specific λmax for this compound and other conjugated dienes can be predicted using the Woodward-Fieser rules. These empirical rules provide a framework for estimating the λmax by starting with a base value for a parent diene structure and adding increments for various substituents and structural features. jove.com

Structural FeatureWavelength Increment (nm)
Base value for Acyclic or Heteroannular Diene214
Base value for Homoannular Diene253
Double bond extending conjugation+30
Alkyl substituent or ring residue+5
Exocyclic double bond+5

This table summarizes the foundational Woodward-Fieser rules used to predict the wavelength of maximum UV absorbance (λmax) for conjugated dienes. jove.com

For this compound, an acyclic conjugated diene, the presence of the conjugated system allows for its detection around 234 nm. jafs.com.pl This characteristic absorption is widely used to quantify conjugated linoleic acids (CLAs) in various samples, including biological materials and food products.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. For fatty acids like this compound, derivatization is crucial for improving volatility, thermal stability, and detection sensitivity, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govnih.gov

Methyl Esters

The most common derivatization strategy for fatty acid analysis by GC is the conversion to fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com Free fatty acids are highly polar and tend to form hydrogen bonds, which can lead to poor peak shape (tailing) and adsorption issues during GC analysis. sigmaaldrich.com Converting the carboxylic acid group to a less polar methyl ester increases the volatility and thermal stability of the molecule, making it more amenable to GC separation and analysis. sigmaaldrich.com

The esterification process typically involves reacting the fatty acid with methanol in the presence of an acid or base catalyst, such as boron trichloride (BCl3)-methanol, methanolic KOH, or methanolic H2SO4. nih.govnih.govsigmaaldrich.com The resulting FAMEs, including methyl octadeca-10,12-dienoate, provide excellent stability and can be readily analyzed to determine the fatty acid profile of a sample. sigmaaldrich.comlabclinics.com

Pyrrolidide Derivatives

While FAME analysis is excellent for quantification and identification based on retention time, mass spectrometry (MS) of FAMEs does not always provide unambiguous information about the location of double bonds or other structural features within the fatty acid chain. To overcome this limitation, N-acyl pyrrolidide derivatives are often prepared. ifremer.frsemanticscholar.org

Pyrrolidides are prepared by reacting FAMEs or free fatty acids with pyrrolidine. ifremer.fr When subjected to electron impact (EI) mass spectrometry, N-acyl pyrrolidides produce a series of diagnostic fragment ions. The molecular ion is typically prominent, and the fragmentation pattern along the alkyl chain allows for the precise localization of double bonds, methyl branches, and other functional groups. nih.govresearchgate.netresearchgate.net This makes the combination of pyrrolidide derivatization with GC-MS a powerful tool for the detailed structural elucidation of unknown or complex fatty acids. semanticscholar.orgnih.gov

Fluorescent Adducts

For analysis by HPLC, sensitivity can be enhanced by attaching a fluorescent label to the fatty acid molecule. wiley.com This is particularly useful for detecting trace amounts of fatty acids in complex biological samples. wiley.com The derivatization reaction involves attaching a fluorophore (a fluorescent chemical compound) to the carboxylic acid group. wiley.com

Several reagents are used for fluorescent labeling, containing a reactive group that binds to the carboxylic acid and a fluorescent moiety that provides a strong signal. wiley.com Examples of fluorophores used for fatty acid analysis include pyrene, anthracene, and fluorescein. wiley.com Reagents like 9-anthryldiazomethane (ADAM) react with carboxylic acids at room temperature to form highly fluorescent ester adducts. researchgate.net These fluorescent derivatives can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector, allowing for the quantification of picomole levels of fatty acids. researchgate.net This approach provides a significant advantage in sensitivity over standard UV detection for non-conjugated or weakly absorbing fatty acids. jafs.com.pl

Derivative TypePrimary PurposeTypical Analytical TechniqueKey Advantage
Methyl Esters (FAMEs)Increase volatility and thermal stabilityGas Chromatography (GC)Enables robust separation and quantification of fatty acid profiles. nih.govsigmaaldrich.com
Pyrrolidide DerivativesStructural elucidationGas Chromatography-Mass Spectrometry (GC-MS)Allows for precise localization of double bonds and branching via characteristic mass spectral fragmentation. semanticscholar.orgnih.gov
Fluorescent AdductsEnhance detection sensitivityHigh-Performance Liquid Chromatography (HPLC)Enables trace-level detection and quantification in complex matrices. wiley.comresearchgate.net

Biotechnological and Research Applications of Octadeca 10,12 Dienoic Acid

Utilization as Analytical Standards and Chemical Probes

Octadeca-10,12-dienoic acid is commercially available in high purity, making it a crucial analytical standard for researchers. scbt.com Its well-defined chemical structure and physical properties allow for its use as a reference compound in various analytical techniques, particularly chromatography. Researchers rely on these standards to accurately identify and quantify this compound in complex biological samples and food products. The availability of different isomers of octadecadienoic acid as analytical standards is essential for distinguishing between them and understanding their unique biological roles.

Beyond its role as a standard, this compound is employed as a chemical probe to investigate specific biological pathways. While not a probe in the traditional sense of having a fluorescent or radioactive tag, its specific biological effects allow researchers to "probe" or investigate cellular and molecular mechanisms. For instance, its derivatives are used to study lipid metabolism and radical generation in biological systems. By introducing this specific fatty acid to in vitro models, scientists can observe the downstream effects on gene expression, protein activity, and cellular morphology, thereby elucidating the intricate pathways involved in lipid signaling and metabolism.

Strategies for Metabolic Engineering and Enhanced Production in Biological Systems

The demand for pure isomers of conjugated linoleic acids, including this compound, for research and potential therapeutic applications has driven the development of biotechnological production methods. Metabolic engineering of various microorganisms has emerged as a promising strategy to enhance the yield and purity of this specific fatty acid.

One of the most extensively studied organisms for this purpose is the oleaginous yeast Yarrowia lipolytica. nih.govnih.gov Researchers have successfully engineered this yeast to produce significant quantities of conjugated linoleic acids. researchgate.net A key strategy involves the expression of a linoleic acid isomerase from Propionibacterium acnes (PAI), the enzyme responsible for converting linoleic acid into conjugated forms. nih.govresearchgate.net To further boost production, metabolic engineering approaches have focused on several key aspects:

Blocking competing pathways: The degradation of fatty acids through β-oxidation is a major competing pathway that reduces the yield of desired products. By deleting genes involved in β-oxidation (e.g., POX1-6), researchers have significantly decreased the degradation of CLAs, leading to higher accumulation. nih.govresearchgate.net

Eliminating storage pathways: To prevent the newly synthesized CLAs from being incorporated into storage lipids like triglycerides, genes involved in triglyceride synthesis (DGA1, DGA2, ARE1, LRO1) have been deleted. nih.govresearchgate.net

These genetic modifications, often in combination, have led to substantial increases in CLA production in Yarrowia lipolytica, with some engineered strains achieving titers of up to 302 mg/L in bioreactor fermentations. nih.govresearchgate.net

Another group of microorganisms extensively studied for CLA production is Lactobacillus species. nih.govmdpi.com These bacteria are capable of converting linoleic acid into various CLA isomers. Research in this area has focused on optimizing fermentation conditions to maximize yield. nih.govmdpi.com Key parameters that have been manipulated include:

Substrate concentration: The amount of linoleic acid provided as a precursor is a critical factor. nih.gov

Culture medium composition: Supplementation with nutrients like yeast extract and glucose has been shown to promote bacterial growth and CLA production. nih.gov

Inoculum size and fermentation time: Optimizing the initial amount of bacteria and the duration of the fermentation process is crucial for maximizing the conversion of linoleic acid to CLAs. nih.govmdpi.com

Through response surface methodology, researchers have been able to identify the optimal conditions for CLA production by strains like Lactobacillus plantarum, achieving yields as high as 240.69 µg/mL. nih.gov

Interactive Data Table: Metabolic Engineering Strategies for Enhanced this compound (CLA) Production

MicroorganismGenetic Modification / Optimization StrategyKey FindingsReference
Yarrowia lipolyticaOverexpression of Propionibacterium acnes linoleic acid isomerase (PAI)Successful production of CLAs. nih.govnih.gov
Yarrowia lipolyticaDeletion of β-oxidation genes (pox1-6∆)Decreased CLA degradation rate from 117 mg/L/h to 1.8 mg/L/h. nih.govresearchgate.net
Yarrowia lipolyticaCombined overexpression of YlFAD2 and PAI, and deletion of β-oxidation and triglyceride synthesis genesCLAs represented 6.5% of total fatty acids in flask culture and reached 302 mg/L in a bioreactor. nih.govresearchgate.net
Lactobacillus plantarumOptimization of linoleic acid concentration, yeast extract, and inoculum sizeAchieved a maximum CLA production of 240.69 µg/mL. nih.gov
Lactobacillus plantarumScreening of different strains and optimization of culture mediaL. plantarum DSM 20179 showed the highest potential for CLA production. mdpi.com

Application in In Vitro Model System Investigations

This compound and its derivatives are valuable tools for studying various cellular processes in in vitro model systems. These studies provide insights into the molecular mechanisms underlying the observed biological effects of this fatty acid.

One area of investigation is its impact on cancer cells. A derivative, 9-oxo-(10E,12E)-octadecadienoic acid, has been shown to exhibit cytotoxic activity against human ovarian cancer (HRA) cells. nih.gov In vitro studies have demonstrated that this compound induces apoptosis, or programmed cell death, in these cancer cells. nih.gov The mechanism of action involves the mitochondrial pathway, as evidenced by the dissipation of the mitochondrial membrane potential, the release of cytochrome c, and the modulation of apoptosis-related proteins such as Bcl-2 and Bax. nih.gov

Another significant area of research is the effect of this compound on lipid metabolism. Studies using mouse primary hepatocytes have shown that 9-oxo-10(E),12(E)-octadecadienoic acid acts as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation, which in turn results in a decrease in cellular triglyceride accumulation. nih.gov In human intestinal-like Caco-2 cells, the trans-10, cis-12 isomer of CLA has been observed to alter the expression of numerous genes involved in lipid transport, fatty acid metabolism, and cholesterol biosynthesis. nih.gov Furthermore, in murine adipocytes, 10E,12Z-CLA has been found to reduce lipid accumulation by stimulating lipolysis and increasing fatty acid oxidation. nih.gov

Interactive Data Table: Research Findings from In Vitro Studies with this compound and its Derivatives

Cell ModelCompound StudiedKey Research FindingsReference
Human Ovarian Cancer (HRA) Cells9-oxo-(10E,12E)-octadecadienoic acidInduced apoptosis via the mitochondrial pathway, including DNA fragmentation and activation of caspases. nih.gov
Mouse Primary Hepatocytes9-oxo-10(E),12(E)-octadecadienoic acidActed as a PPARα agonist, increasing the expression of fatty acid oxidation genes and reducing triglyceride accumulation. nih.gov
Human Intestinal-like Caco-2 Cellstrans-10, cis-12 CLAAltered the expression of genes involved in lipid transport, fatty acid metabolism, and cholesterol biosynthesis. nih.gov
Murine Adipocytes10E,12Z-CLAReduced triglyceride storage by enhancing fatty acid oxidation and lipolysis. nih.gov

Future Directions and Emerging Research Avenues

Further Elucidation of Novel Metabolic Pathways and Intermediates

While the primary metabolic effects of octadeca-10,12-dienoic acid on lipid and glucose homeostasis are subjects of ongoing research, a complete map of its metabolic fate remains to be charted. Future research will likely focus on identifying and characterizing novel metabolic pathways and the resultant intermediate molecules. The metabolism of CLA isomers can be tissue-specific, leading to different effects in adipose tissue versus the liver. nih.gov For instance, while dietary trans-10,cis-12 CLA has been observed to reduce fat mass, it can also lead to hepatic steatosis, suggesting distinct metabolic processing in different tissues. nih.govnih.gov

A significant area of emerging interest is the role of the gut microbiome in the metabolism of linoleic acid and the production of various bioactive octadecanoids. nih.gov Gut bacteria can enzymatically modify linoleic acid to produce a variety of metabolites, and future studies are expected to explore how these microbial pathways influence the endogenous pool of this compound and its biological activities. nih.gov The catabolism of octadecanoids, likely through β-oxidation, is a critical regulatory checkpoint that is not yet fully understood for this specific isomer. acs.org

Key research questions for the future include:

What are the currently unknown enzymatic steps and intermediate metabolites in the degradation and transformation of this compound within different cell types?

How does the gut microbiome contribute to the metabolism of this compound, and what are the functional consequences of these microbial transformations?

Are there unique metabolic pathways for this compound under different physiological or pathological conditions?

Discovery and Characterization of Undiscovered Biological Modulators

The biological effects of this compound are initiated by its interaction with various cellular components, including nuclear receptors and signaling proteins. While peroxisome proliferator-activated receptors (PPARs) have been identified as key mediators of CLA effects, the full spectrum of biological modulators for the 10,12-isomer is likely much broader. nih.govdiabetesjournals.org The distinct biological activities of different CLA isomers, such as the fat-reducing effect of the trans-10,cis-12 isomer, strongly suggest the existence of isomer-specific molecular targets. nih.govresearchgate.net

Future research is anticipated to employ advanced techniques such as proteomics and molecular docking to identify novel binding partners and downstream effectors of this compound. Understanding these interactions at a molecular level is crucial for deciphering its complex biological profile, which includes both potentially beneficial effects on body composition and concerning effects on insulin (B600854) sensitivity and lipid profiles. diabetesjournals.orgdiabetesjournals.org

Emerging areas of investigation will likely include:

Identification of novel nuclear receptors, transcription factors, and cell surface receptors that are specifically modulated by this compound.

Characterization of the signaling cascades activated or inhibited by this fatty acid in different cell types.

Exploration of its potential role as a signaling molecule in intercellular communication.

Advanced Structure-Activity Relationship Studies for Mechanistic Insights

The profound differences in the biological effects of various CLA isomers, which differ only in the position and geometry of their conjugated double bonds, underscore the critical importance of their specific chemical structures. diabetesjournals.org For example, the cis-9, trans-11 and trans-10, cis-12 isomers of CLA can have opposing effects on lipid metabolism and insulin resistance. diabetesjournals.org This highlights the need for advanced structure-activity relationship (SAR) studies to gain deeper mechanistic insights.

Future SAR studies will likely involve the synthesis of novel analogs of this compound with systematic modifications to the fatty acid chain length, the position and configuration of the double bonds, and the carboxyl group. By evaluating the biological activity of these synthetic analogs, researchers can map the precise structural features required for interaction with specific molecular targets. This knowledge is fundamental to understanding its mechanism of action and could inform the development of selective modulators of lipid metabolism.

Key objectives for future SAR studies include:

Determining the optimal configuration of the conjugated diene system for specific biological activities.

Investigating the influence of other structural features, such as chain length and additional functional groups, on its biological effects.

Utilizing computational modeling and biophysical techniques to visualize and understand the binding of this compound to its molecular targets.

Development of High-Throughput Analytical Platforms for Comprehensive Lipidomic Profiling

A significant challenge in studying this compound and other conjugated fatty acids is the analytical difficulty of separating and quantifying the numerous positional and geometric isomers present in biological samples. rsc.orgrsc.org Current methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), can be laborious and may not provide a complete picture of the complex lipidome. rsc.orgaocs.org

The development of high-throughput analytical platforms is a critical future direction. nih.govnih.gov Advanced mass spectrometry-based techniques, such as ultrahigh-performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS), are emerging as powerful tools for rapid and comprehensive lipidomic analysis. nih.gov These platforms offer the potential to simultaneously identify and quantify a wide range of lipid species, including different CLA isomers and their metabolites, in a single analysis. nih.govresearchgate.net Such detailed lipidomic profiling is essential for understanding the metabolic impact of this compound and for discovering potential biomarkers associated with its intake and effects. nih.gov

Future advancements in analytical platforms will likely focus on:

Improving the chromatographic separation of complex mixtures of fatty acid isomers.

Enhancing the sensitivity and specificity of mass spectrometric detection for accurate quantification.

Integrating lipidomic data with other omics data (e.g., genomics, proteomics, metabolomics) for a systems-level understanding of the biological effects of this compound.

Q & A

Basic Research Questions

Q. How is (10E,12Z)-octadeca-10,12-dienoic acid synthesized and characterized in experimental settings?

  • Methodological Answer : Synthesis typically involves oxidation of linoleic acid using agents like potassium permanganate under controlled solvent conditions (e.g., dichloromethane). Characterization employs nuclear magnetic resonance (NMR) to confirm double-bond geometry (E/Z configuration) and mass spectrometry (MS) for molecular weight verification (280.24 g/mol) . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to resolve stereoisomers, critical due to differing bioactivities of isomers like 9-oxo derivatives .

Q. What in vitro models are suitable for evaluating the bioactivity of (10E,12Z)-octadeca-10,12-dienoic acid?

  • Methodological Answer : PPARα reporter assays (e.g., luciferase-based systems) are used to assess its activation of peroxisome proliferator-activated receptor alpha, linked to glucose metabolism . Adipocyte differentiation inhibition can be studied in 3T3-L1 preadipocytes via Oil Red O staining and qPCR analysis of adipogenic markers (e.g., PPARγ, C/EBPα) . Antitumor activity is tested in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays and apoptosis markers (e.g., caspase-3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer-specific effects of octadeca-10,12-dienoic acid derivatives?

  • Methodological Answer : Contradictions arise from differential signaling of stereoisomers (e.g., 9-oxo vs. 9-hydroxy derivatives). Advanced analytical techniques like chiral-phase HPLC or circular dichroism (CD) spectroscopy distinguish isomers . Functional assays (e.g., PPARα binding studies) combined with metabolomics (LC-MS/MS) clarify structure-activity relationships . For example, 9-oxoODE acts as an oxidative stress biomarker in colorectal cancer, while 9-hydroxy derivatives may modulate inflammation .

Q. What are the key challenges in designing in vivo studies for (10E,12Z)-octadeca-10,12-dienoic acid, and how are they addressed?

  • Methodological Answer : Poor aqueous solubility necessitates formulation optimization. For oral administration, suspensions in 0.5% carboxymethyl cellulose (CMC-Na) or corn oil are recommended . Intraperitoneal injection requires DMSO-based emulsions (e.g., 10% DMSO + 90% corn oil) to enhance bioavailability . Dose-response studies in Zucker diabetic rats (e.g., 1–50 mg/kg) should monitor glucose tolerance and lipid peroxidation endpoints .

Q. How can metabolomic approaches elucidate the role of (10E,12Z)-octadeca-10,12-dienoic acid in disease pathways?

  • Methodological Answer : Untargeted metabolomics using LC-MS identifies downstream metabolites (e.g., 9-oxoODE) in biological matrices. For colorectal cancer, targeted quantification of 9-oxoODE in serum/plasma via MRM (multiple reaction monitoring) validates its association with tumor progression . Isotope-labeled tracers (e.g., ¹³C-linoleic acid) track metabolic flux in vitro, revealing enzymatic pathways (e.g., CYP450-mediated oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.